molecular formula C8H7N3O B1419438 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 885223-66-5

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B1419438
CAS No.: 885223-66-5
M. Wt: 161.16 g/mol
InChI Key: YMYSKVUFMABIMB-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyridine ring system

Biochemical Analysis

Biochemical Properties

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting specific kinases, this compound can disrupt normal cell signaling, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, its interaction with nucleic acids can result in altered gene expression, affecting the production of various proteins essential for cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity, which disrupts phosphorylation events critical for signal transduction . Additionally, this compound can bind to nucleic acids, interfering with the transcription and translation processes . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to understand its therapeutic potential and toxicity. Different dosages of this compound can produce varying effects, with lower doses generally being well-tolerated and higher doses potentially causing adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while doses above this threshold can lead to toxicity . These studies are crucial for determining the safe and effective use of this compound in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . For instance, its inhibition of kinases can affect the phosphorylation status of metabolic enzymes, altering their activity and the overall metabolic state of the cell . Additionally, this compound can be metabolized by cellular enzymes, leading to the formation of various metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For example, binding to transport proteins can facilitate the uptake of this compound into cells, while interactions with intracellular binding proteins can affect its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nucleic acids and influence gene expression . Alternatively, it may be directed to other organelles, such as the mitochondria, where it can affect metabolic processes . The precise localization of this compound within the cell can significantly impact its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes under acidic or basic conditions. For instance, the reaction of 3-methyl-1H-pyrazole-5-carbaldehyde with 2-aminopyridine in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially useful properties.

Scientific Research Applications

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other materials that require stable heterocyclic structures.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-methanol
  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-nitrile

Uniqueness

Compared to these similar compounds, 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and a useful scaffold in drug discovery.

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-7-2-6(4-12)3-9-8(7)11-10-5/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYSKVUFMABIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221164
Record name 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885223-66-5
Record name 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885223-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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